4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a benzyl group and a thiazole ring The compound also contains a bromothiophene moiety, which adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromothiophene moiety can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
The benzamide core is then formed by coupling the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: Exhibits neuraminidase inhibitory activity.
Uniqueness
4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a bromothiophene and a benzyl group, which may confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPLQARZOETAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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